

Spectral analysis of Gatifloxacin hydrochloride (UV, IR, NMR, Mass)

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Compound of Interest

Compound Name: *Gatifloxacin hydrochloride*

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Spectral Analysis of Gatifloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of **Gatifloxacin hydrochloride**, a fourth-generation fluoroquinolone antibiotic. The document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of this important active pharmaceutical ingredient (API).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of **Gatifloxacin hydrochloride** and for providing information about its electronic transitions. The absorption of UV radiation by the molecule is primarily due to the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions within the quinolone ring system.

Data Presentation

The absorption maxima (λ_{max}) of **Gatifloxacin hydrochloride** are dependent on the solvent used, which can influence the electronic environment of the chromophore.

Solvent System	λ_{max} 1 (nm)	λ_{max} 2 (nm)	Linearity Range ($\mu\text{g/mL}$)
Methanol	295	-	2 - 10 ^{[1][2]}
Methanol and 0.1M Sodium Hydroxide (8:2)	289	246	2 - 10 ^[3]
100 mM Phosphate Buffer (pH 7.4)	286	-	1 - 18 ^[4]
100 mM Hydrochloric Acid (pH 1.2)	292	-	1 - 14 ^[4]
Ethanol	290	330	Not Specified ^[5]

Experimental Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is typically employed for analysis.

Sample Preparation:

- A standard stock solution of **Gatifloxacin hydrochloride** (e.g., 100 $\mu\text{g/mL}$) is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent.
- Working standard solutions of varying concentrations are prepared by serial dilution of the stock solution with the same solvent.

Data Acquisition:

- The spectrophotometer is set to scan a wavelength range, typically from 200 to 400 nm.
- A baseline correction is performed using the solvent as a blank.
- The absorbance of each working standard solution is measured at the predetermined λ_{max} .
- A calibration curve is constructed by plotting absorbance versus concentration to establish the linearity of the method.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in the **Gatifloxacin hydrochloride** molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Data Presentation

The following table summarizes the characteristic IR absorption bands for the key functional groups in **Gatifloxacin hydrochloride**.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3550	O-H (Carboxylic Acid)	Stretching
~3100-3200	C-H (Aromatic and Alkyl)	Stretching
~1713	C=O (Carboxylic Acid)	Stretching[6]
~1637	C=O (Ketone)	Stretching[6]
~1513	C=C (Aromatic)	Stretching[6]
~1320	C-O (Carboxylic Acid)	Stretching
~1161	C-F	Stretching[6]

Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for acquiring the IR spectrum.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **Gatifloxacin hydrochloride** is finely ground with about 200 mg of dry potassium bromide (KBr) in an agate mortar.
- The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- A background spectrum of the KBr pellet (without the sample) is recorded.
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
- The IR spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Gatifloxacin hydrochloride**, allowing for the unambiguous assignment of its structure. Both ^1H and ^{13}C NMR are crucial for complete structural elucidation.

Data Presentation

^1H NMR Spectral Data (Solvent: D_2O)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.7	s	H-2
~7.5	d	H-5
~4.0	m	H-3' and H-5' (piperazine)
~3.6	m	H-2' and H-6' (piperazine)
~3.8	s	OCH_3
~3.5	m	H (cyclopropyl)
~1.2	d	CH_3 (piperazine)
~1.1	m	CH_2 (cyclopropyl)

^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~177	C-4 (C=O)
~167	C-3 (COOH)
~155	C-8a
~148	C-6
~145	C-7
~138	C-4a
~120	C-8
~107	C-5
~106	C-2
~61	OCH ₃
~50	C-2' and C-6' (piperazine)
~45	C-3' and C-5' (piperazine)
~35	C (cyclopropyl)
~17	CH ₃ (piperazine)
~8	CH ₂ (cyclopropyl)

Experimental Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

- A sufficient amount of **Gatifloxacin hydrochloride** is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.

Data Acquisition:

- The sample tube is placed in the NMR probe.
- The magnetic field is shimmed to achieve homogeneity.
- Standard pulse sequences are used to acquire ^1H and ^{13}C NMR spectra.
- Advanced NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of the signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Gatifloxacin hydrochloride** and to study its fragmentation pattern, which further confirms its structure.

Data Presentation

The molecular weight of Gatifloxacin is 375.4 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule $[\text{M}+\text{H}]^+$ is typically observed.

m/z	Ion
376.16	$[\text{M}+\text{H}]^+$ (Protonated Molecule)
332	$[\text{M}+\text{H} - \text{CO}_2]^+$
315	$[\text{M}+\text{H} - \text{CO}_2 - \text{NH}_3]^+$
290	$[\text{M}+\text{H} - \text{C}_4\text{H}_6\text{O}_2]^+$
263	$[\text{M}+\text{H} - \text{C}_5\text{H}_8\text{N}_2\text{O}]^+$

Experimental Protocol

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, is used.

Sample Preparation:

- A dilute solution of **Gatifloxacin hydrochloride** is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

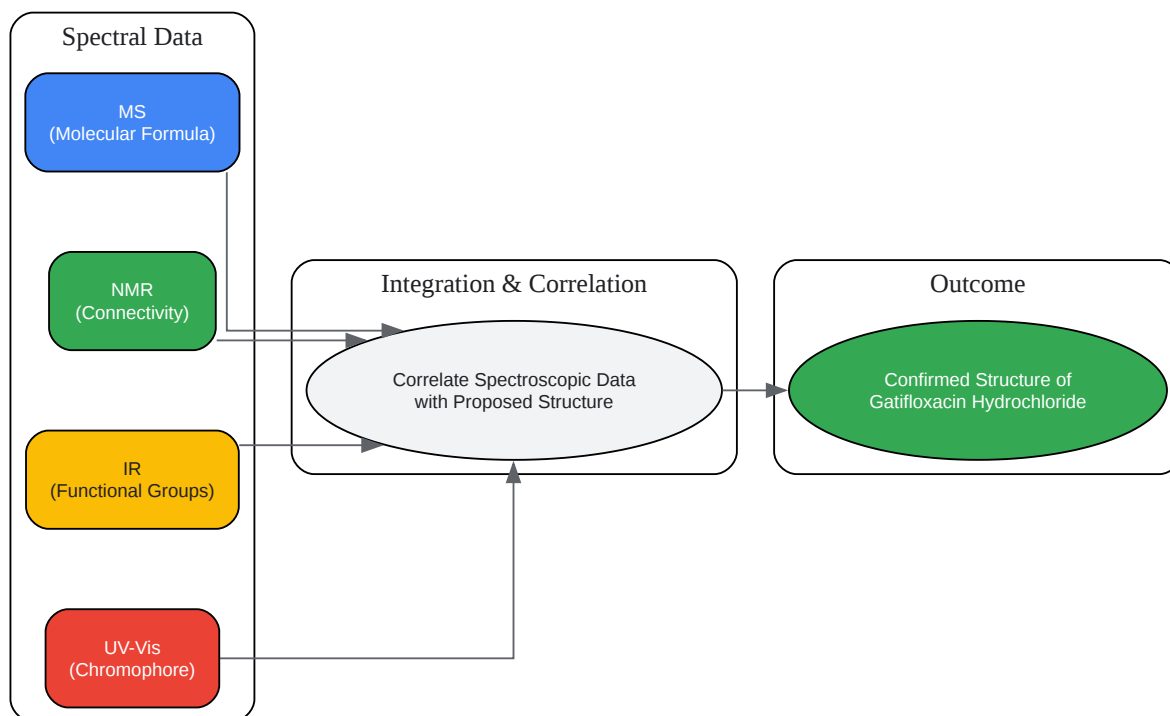
Data Acquisition:

- The sample solution is introduced into the mass spectrometer via direct infusion or through an LC column.
- Electrospray ionization (ESI) in the positive ion mode is commonly used to generate ions.
- The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
- Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the precursor ion ($[M+H]^+$) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectral analysis of **Gatifloxacin hydrochloride**.

Caption: Workflow for the spectral analysis of **Gatifloxacin hydrochloride**.



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Caption: Logical relationship for structural elucidation using spectral data.

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